Cas no 872862-53-8 (N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide)

N'-{3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide is a specialized organic compound featuring a 1,3-oxazinan-2-ylmethyl scaffold with a 4-chlorobenzenesulfonyl substituent, coupled with an ethanediamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the sulfonyl and amide functional groups may enhance binding affinity and metabolic stability, making it suitable for applications in drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's purity and stability under standard conditions further support its use in research and development contexts.
N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide structure
872862-53-8 structure
Product Name:N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide
CAS No:872862-53-8
MF:C17H24ClN3O5S
MW:417.907562255859
CID:5509470
Update Time:2025-09-21

N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-[[3-[(4-chlorophenyl)sulfonyl]tetrahydro-2H-1,3-oxazin-2-yl]methyl]-N2-(2-methylpropyl)-
    • N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide
    • Inchi: 1S/C17H24ClN3O5S/c1-12(2)10-19-16(22)17(23)20-11-15-21(8-3-9-26-15)27(24,25)14-6-4-13(18)5-7-14/h4-7,12,15H,3,8-11H2,1-2H3,(H,19,22)(H,20,23)
    • InChI Key: OVSDZEABJHXFDV-UHFFFAOYSA-N
    • SMILES: C(NCC1N(S(C2=CC=C(Cl)C=C2)(=O)=O)CCCO1)(=O)C(NCC(C)C)=O

N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2002-0004-2μmol
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2002-0004-5μmol
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
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$63.0 2023-05-17
Life Chemicals
F2002-0004-10μmol
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
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$69.0 2023-05-17
Life Chemicals
F2002-0004-20μmol
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2002-0004-1mg
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2002-0004-2mg
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2002-0004-3mg
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2002-0004-4mg
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2002-0004-5mg
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2002-0004-10mg
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
872862-53-8 90%+
10mg
$79.0 2023-05-17

N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide Related Literature

Additional information on N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide

Professional Introduction to N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide (CAS No. 872862-53-8)

N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 872862-53-8, belongs to a class of molecules that exhibit promising properties for use in drug development and molecular research. The unique structural features of this compound, particularly its 4-chlorobenzenesulfonyl and 1,3-oxazinan-2-ylmethyl substituents, contribute to its versatility and potential applications in various biochemical pathways.

The synthesis of N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The presence of the 4-chlorobenzenesulfonyl group not only imparts specific electronic properties to the molecule but also opens up possibilities for further functionalization. This makes the compound an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a growing interest in the development of molecules that can modulate biological processes through targeted interactions with specific enzymes or receptors. The 1,3-oxazinan-2-ylmethyl moiety in N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in certain biochemical assays. This feature is crucial for designing drugs that can interact with biological targets without causing off-target effects.

The utility of this compound extends beyond its potential as a drug candidate. It serves as an invaluable tool in the study of enzyme inhibition and mechanism-based drug design. Researchers have leveraged its structural framework to develop inhibitors that target key enzymes involved in metabolic pathways and signal transduction. The ability to fine-tune the electronic and steric properties of the molecule allows for the creation of derivatives with enhanced potency and reduced toxicity.

Recent advancements in computational chemistry have further enhanced the understanding of how N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide interacts with biological targets. Molecular modeling studies have revealed insights into its binding mode and provided a rational basis for structure-based drug design. These computational approaches have been instrumental in predicting the efficacy of new derivatives and optimizing their pharmacokinetic profiles.

The role of this compound in preclinical research is also noteworthy. It has been employed in high-throughput screening campaigns to identify lead compounds for further development. The combination of its structural complexity and well-defined biochemical properties makes it an ideal candidate for such screens. Additionally, it has been used in fragment-based drug design approaches, where small molecular fragments are screened for initial binding interactions before being expanded into larger, more complex molecules.

The synthesis and application of N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide exemplify the cutting-edge developments in pharmaceutical chemistry. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in the discovery and development of new therapeutic agents. The integration of synthetic chemistry with computational biology has created a powerful platform for innovation, enabling researchers to design molecules with unprecedented precision and efficacy.

In conclusion, N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide (CAS No. 872862-53-8) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile applications make it a valuable asset for researchers working on drug discovery and biochemical studies. As new methodologies emerge and our understanding of disease mechanisms deepens, compounds like this will continue to drive progress towards more effective treatments.

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